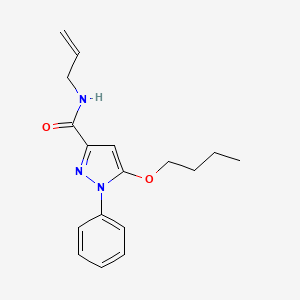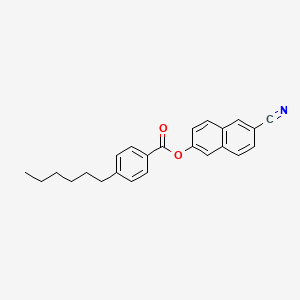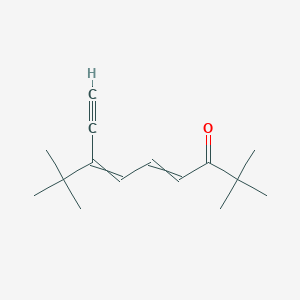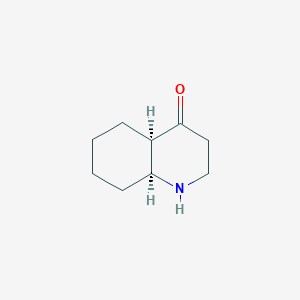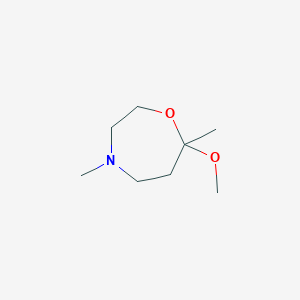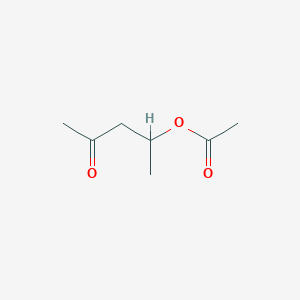
2-Pentanone, 4-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-(acetyloxy)- can be achieved through several methods. One common approach involves the esterification of 4-hydroxy-2-pentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 4-(acetyloxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanone, 4-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-acetoxybutanoic acid.
Reduction: Formation of 4-acetoxy-2-pentanol.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Pentanone, 4-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pentanone, 4-(acetyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may then participate in further biochemical pathways. The carbonyl group can also form reversible interactions with nucleophiles, influencing various metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanone: A simple ketone with similar structural features but lacking the ester group.
4-Hydroxy-2-pentanone: A precursor in the synthesis of 2-Pentanone, 4-(acetyloxy)-.
4-Acetoxybutanoic acid: An oxidation product of 2-Pentanone, 4-(acetyloxy)-.
Uniqueness
2-Pentanone, 4-(acetyloxy)- is unique due to the presence of both ketone and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
55577-75-8 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
4-oxopentan-2-yl acetate |
InChI |
InChI=1S/C7H12O3/c1-5(8)4-6(2)10-7(3)9/h6H,4H2,1-3H3 |
Clave InChI |
FTFUBYBSJNACIC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


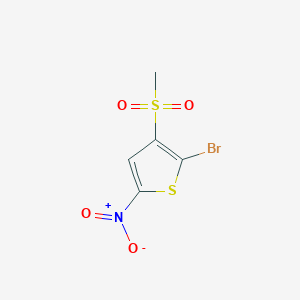
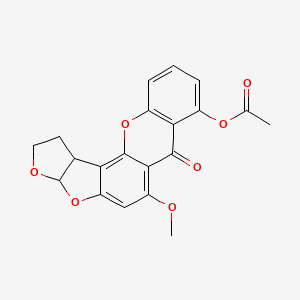
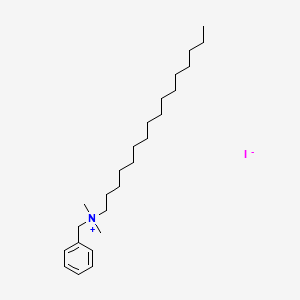
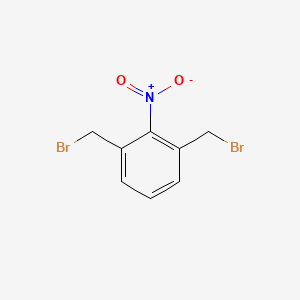
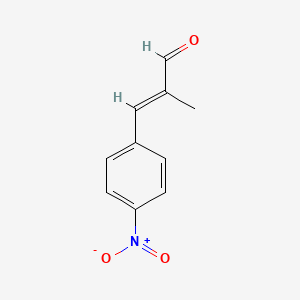
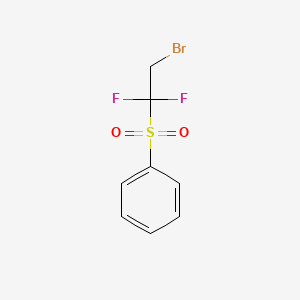
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
